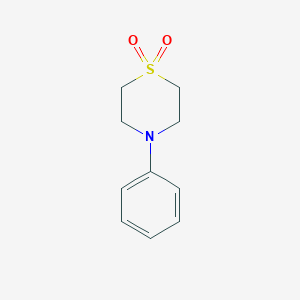

4-Phenylthiomorpholine 1,1-dioxide

描述

Overview of Thiomorpholine (B91149) 1,1-dioxide Scaffolds in Chemical Science

The thiomorpholine 1,1-dioxide scaffold is a six-membered saturated heterocycle containing a nitrogen atom and a sulfur atom, with the latter being oxidized to a sulfone group. chemsynthesis.comnbinno.com This core structure is a significant building block in organic synthesis and medicinal chemistry. nbinno.com The presence of the sulfone group imparts distinct chemical properties, influencing the molecule's stability, polarity, and capacity for intermolecular interactions. chemsynthesis.comnbinno.com

Thiomorpholine and its derivatives, including the 1,1-dioxide form, are recognized for their versatile pharmacological profiles. nih.gov These scaffolds are integral to the development of various therapeutic agents, with applications as intermediates in the synthesis of drugs targeting a range of conditions, including neurological disorders and cancer. nbinno.com The structural rigidity and the potential for substitution at various positions on the ring make the thiomorpholine 1,1-dioxide framework a valuable motif for designing novel bioactive compounds. nih.gov

Significance of Sulfone-Containing Heterocycles in Contemporary Research

Sulfone-containing heterocycles represent an important class of organic compounds with wide-ranging applications. The sulfone group, a sulfur atom double-bonded to two oxygen atoms, is a key feature that bestows unique physicochemical properties upon the heterocyclic ring to which it is attached. These compounds are noted for their chemical stability and their ability to act as hydrogen bond acceptors, which can be crucial for molecular recognition and biological activity.

Historical Context of 4-Phenylthiomorpholine (B11721209) 1,1-dioxide Studies

While a detailed historical account of 4-Phenylthiomorpholine 1,1-dioxide is not extensively documented in seminal standalone studies, its emergence is intrinsically linked to the broader exploration of thiomorpholine and phenothiazine (B1677639) derivatives. Research into phenothiazine and its analogues, which began in the late 19th century, paved the way for the investigation of related sulfur- and nitrogen-containing heterocycles. britannica.com The synthesis and characterization of thiomorpholine and its derivatives, including N-aryl substituted versions, followed as part of the systematic exploration of heterocyclic chemistry throughout the 20th century. The oxidation of the sulfur atom in the thiomorpholine ring to the corresponding sulfone is a common synthetic transformation, suggesting that this compound was likely first prepared as part of these broader synthetic and medicinal chemistry programs. The compound is listed in the Toxic Substances Control Act (TSCA) Inventory, indicating its use in industrial or commercial applications. epa.gov

Structure

2D Structure

属性

IUPAC Name |

4-phenyl-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-14(13)8-6-11(7-9-14)10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQHDKQJHKZUNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051801 | |

| Record name | 4-Phenylthiomorpholine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17688-68-5 | |

| Record name | Thiomorpholine, 4-phenyl-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17688-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiomorpholine, 4-phenyl-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017688685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17688-68-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiomorpholine, 4-phenyl-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Phenylthiomorpholine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylthiomorpholine 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Phenylthiomorpholine 1,1-dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5K55QHA7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Phenylthiomorpholine 1,1 Dioxide and Its Derivatives

Nucleophilic Substitution Reactions in 4-Phenylthiomorpholine (B11721209) 1,1-dioxide Synthesis

Nucleophilic substitution reactions are a cornerstone in the synthesis of 4-phenylthiomorpholine 1,1-dioxide. These methods typically involve the formation of the carbon-nitrogen bond between the thiomorpholine (B91149) ring and an aryl group.

Synthesis from Thiomorpholine Derivatives and Aryl Halides

A common and direct approach involves the nucleophilic aromatic substitution reaction between thiomorpholine and an activated aryl halide. For instance, 4-(4-nitrophenyl)thiomorpholine (B1608610) can be synthesized in high yield by reacting thiomorpholine with 4-fluoronitrobenzene in acetonitrile in the presence of a base like triethylamine. mdpi.com The reaction proceeds by heating the mixture, leading to the displacement of the fluoride ion by the secondary amine of the thiomorpholine ring. mdpi.com This method is also effective with other haloarenes, such as 4-chloronitrobenzene, often carried out in solvents like 1-butanol. mdpi.com

Table 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine via Nucleophilic Aromatic Substitution mdpi.com

| Aryl Halide | Base | Solvent | Reaction Conditions | Yield |

| 4-fluoronitrobenzene | Triethylamine | Acetonitrile | 85°C, 12 h | 95% |

| 4-chloronitrobenzene | Not specified | 1-butanol | Heating | Not specified |

Reactions with Nitroarenes and Divinyl Sulfones

An alternative and efficient strategy for constructing the 4-arylthiomorpholine 1,1-dioxide scaffold is through a one-pot reaction involving the reduction of a nitroarene followed by a double aza-Michael type addition to a divinyl sulfone. semanticscholar.orgresearchgate.net

Indium metal in the presence of acetic acid has proven to be an effective system for the one-pot synthesis of 1,4-thiomorpholine 1,1-dioxides from nitroarenes and divinyl sulfones. semanticscholar.orgresearchgate.net In this reaction, the nitro group is first reduced in situ to an aniline derivative, which then undergoes a double 1,4-addition to the divinyl sulfone to form the heterocyclic ring. semanticscholar.org The optimized conditions for this transformation were found to be refluxing a mixture of the nitroarene, one equivalent of divinyl sulfone, ten equivalents of acetic acid, and five equivalents of indium in methanol. semanticscholar.org

Table 2: Indium-Mediated Synthesis of 4-Arylthiomorpholine 1,1-dioxides semanticscholar.org

| Nitroarene | Divinyl Sulfone | Solvent | Catalyst System | Reaction Conditions |

| Nitrobenzene | Divinyl sulfone | Methanol | Indium/Acetic Acid | Reflux |

| Various nitroarenes | Divinyl sulfones | Methanol or sat. aq. NH4Cl/Methanol | Indium/Acetic Acid | Not specified |

Boric acid, in combination with glycerol, has been explored as a mild and environmentally friendly catalyst for aza-Michael addition reactions. researchgate.netresearchgate.net This catalytic system can be employed for the synthesis of substituted thiomorpholine-1,1-dioxides from anilines and divinyl sulfones in an aqueous medium. researchgate.net The boric acid/glycerol system is believed to form a more acidic borate ester in situ, which facilitates the addition reaction. researchgate.net This method offers the advantages of using a green catalyst and solvent. researchgate.net

Oxidation Reactions in the Synthesis of this compound

Oxidation of the sulfur atom in a pre-formed 4-phenylthiomorpholine ring is another key strategy to access the corresponding 1,1-dioxide. This approach allows for the late-stage introduction of the sulfone group.

Classical Oxidation Approaches for Sulfides and Sulfoxides

The oxidation of the sulfide (B99878) in the thiomorpholine ring to a sulfone can be achieved using various oxidizing agents. The sulfur atom in the thiomorpholine ring is a metabolically soft spot, making its oxidation a feasible transformation. mdpi.com Common reagents for the oxidation of sulfides to sulfones include peracids such as meta-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate. google.com The selection of the oxidizing agent and reaction conditions is crucial to control the level of oxidation and avoid side reactions. For instance, a preparation method for thiomorpholine-1,1-dioxide hydrochloride involves the oxidation of a thiomorpholine amino-protected compound with potassium permanganate in a batch-wise manner to control the reaction exotherm. google.com

Transition Metal-Free Oxidation Methods

The conversion of a thiomorpholine core to its corresponding 1,1-dioxide is a crucial step in the synthesis of these compounds. While transition metal-based oxidants are effective, there is a growing emphasis on developing metal-free alternatives to avoid issues of cost, toxicity, and product contamination. frontiersin.orgnih.gov These methods often utilize readily available and environmentally benign oxidizing agents.

One prominent transition-metal-free oxidant is potassium permanganate (KMnO₄). In a typical procedure, a protected thiomorpholine derivative is subjected to an oxidation reaction where potassium permanganate is added in portions to control the reaction temperature, which is generally maintained between 35°C and 40°C. google.com Following the oxidation, the protecting group is removed under acidic conditions to yield the desired thiomorpholine 1,1-dioxide hydrochloride. google.com

Another class of reagents for metal-free oxidation includes hypervalent iodine compounds and peroxides. frontiersin.org For example, Oxone® (potassium peroxymonosulfate) has been demonstrated as a clean and effective oxidant for various substrates under mechanochemical, solvent-free conditions. mdpi.com While not specifically detailed for 4-phenylthiomorpholine, such reagents represent a viable and green approach for the oxidation of sulfides to sulfones. mdpi.com The development of these methods aligns with the principles of green chemistry by avoiding heavy metal waste and often allowing for simpler reaction workups. frontiersin.org

| Oxidizing Agent | Substrate | Conditions | Product | Citation |

| Potassium Permanganate (KMnO₄) | Thiomorpholine amino protecting compound | Batchwise addition, 35-40°C, followed by acid hydrolysis | Thiomorpholine-1,1-dioxide hydrochloride | google.com |

| Oxone® (Potassium peroxymonosulfate) | Primary Alcohols (example of use) | Mechanochemical (ball milling), with polymer-supported TEMPO | Carboxylic Acids | mdpi.com |

| Iodine (as catalyst) | 2-aminobenzophenone and N-methylamines | I₂, NH₄Cl, O₂ (oxidant), DMSO, 120°C | Quinazolines | nih.gov |

Advanced Synthetic Strategies for Thiomorpholine 1,1-dioxide Scaffolds

Beyond direct oxidation, advanced synthetic strategies focus on constructing the entire thiomorpholine 1,1-dioxide ring system from acyclic precursors. These methods, including cycloadditions and Michael additions, offer greater flexibility in introducing substituents and controlling stereochemistry.

Cycloaddition reactions are powerful tools for the construction of cyclic compounds, providing a convergent approach to complex molecular architectures.

Highly strained 2H-thiete 1,1-dioxides are valuable intermediates in organic synthesis and can be prepared via [2+2] cycloaddition reactions. A notable method involves the pyridine-mediated reaction of sulfonyl chlorides with dialkyl acetylenedicarboxylates. nih.govrsc.org In this process, pyridine acts as both a base, to generate a sulfene intermediate from the sulfonyl chloride, and as a nucleophilic catalyst. rsc.org The sulfene then undergoes a [2+2] annulation with the alkyne to produce the bifunctionalized 2H-thiete 1,1-dioxide derivatives. rsc.org This reaction proceeds efficiently at room temperature under a nitrogen atmosphere. nih.gov

| Reactant 1 (Sulfonyl Chloride) | Reactant 2 (Alkyne) | Mediator | Product | Citation |

| Methanesulfonyl chloride | Dialkyl acetylenedicarboxylate | Pyridine | Dialkyl 2H-thiete-2,3-dicarboxylate 1,1-dioxide | nih.govrsc.org |

| Cyclopropanesulfonyl chloride | N,N-diethylpropyn-1-amine | Triethylamine | Thiete 1,1-dioxide derivative | thieme-connect.de |

1,3-Dipolar cycloadditions are versatile reactions for synthesizing five-membered heterocyclic rings. wikipedia.org In the context of sulfone chemistry, cyclic unsaturated sulfones, such as 2H-thiete 1,1-dioxides or dihydrothiophene 1,1-dioxides, can act as effective dipolarophiles. researchgate.net These compounds react with various 1,3-dipoles, including diazomethane and nitrilimines, to form fused heterocyclic systems. For example, the reaction of 3-trifluoromethyl-2H-thiete 1,1-dioxide with diazomethane results in dihydropyrazole-fused cycloadducts. researchgate.net Similarly, reactions with in situ generated azomethine ylides provide access to complex spiro-pyrrolidinyl scaffolds. nih.govfrontiersin.org These reactions are often highly regio- and stereoselective, making them valuable for building complex molecular libraries. wikipedia.org

The Michael addition, or conjugate addition, is a cornerstone reaction for C-C and C-heteroatom bond formation. organic-chemistry.org A highly effective strategy for the synthesis of the this compound scaffold is the double aza-Michael addition of a primary amine to divinyl sulfone. organic-chemistry.orgacs.org This reaction involves the sequential addition of both N-H bonds of the amine across the two activated double bonds of the divinyl sulfone, directly forming the six-membered thiomorpholine 1,1-dioxide ring in a single, atom-efficient step. organic-chemistry.org This method is applicable to a wide range of aromatic, heteroaromatic, and aliphatic amines, demonstrating good functional group tolerance. nih.govorganic-chemistry.org

In a typical reaction, an aniline derivative is reacted with divinyl sulfone. The electron-donating or withdrawing nature of the substituents on the aniline can influence the reaction kinetics, with electron-rich amines generally reacting faster. organic-chemistry.org This approach provides a direct and efficient route to a diverse library of N-substituted thiomorpholine 1,1-dioxides. acs.org

| Amine | Michael Acceptor | Conditions | Product | Yield | Citation |

| Aniline | Divinyl Sulfone | Microwave, 150°C, 10 min, "on-water" | 4-Phenylthiomorpholine 1,1-dioxide | High | nih.govorganic-chemistry.org |

| Various primary amines | Divinyl Sulfone | Conventional heating or microwave | N-substituted S,S-dioxothiomorpholine derivatives | Good to Excellent | acs.org |

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving reaction efficiency. nih.gov The synthesis of cyclic sulfones has significantly benefited from this technology. nih.gov

Specifically, the double aza-Michael addition of anilines to divinyl sulfone can be performed with exceptional efficiency under microwave irradiation. nih.govorganic-chemistry.org A sustainable, reagent-free, and catalyst-free method involves carrying out the reaction "on-water," where microwave heating at 150°C for just 10 minutes can lead to excellent yields (up to 94%) of the solid cyclic β-amino sulfone product. organic-chemistry.org This method is not only rapid but also environmentally friendly, as it avoids the use of organic solvents and catalysts, and is 100% atom-efficient. nih.gov The process is scalable and demonstrates the significant potential of microwave-assisted synthesis for the clean and rapid production of biologically relevant heterocyclic sulfones. organic-chemistry.org

| Reaction Type | Conditions | Time | Key Advantages | Citation |

| Double aza-Michael addition | Microwave irradiation, 150°C, "on-water" | 10 min | Reagent-free, catalyst-free, solvent-free, 100% atom-efficient, rapid | nih.govorganic-chemistry.org |

| Cyclization of diamines with orthoesters | Microwave irradiation | Rapid | Fast and convenient access to heterocyclic salts | nih.gov |

Cycloaddition Reactions for Heterocyclic Sulfones

Chiral Synthesis Approaches for Enantiomerically Pure this compound

The development of synthetic routes to enantiomerically pure this compound is a key area of research, driven by the often-differentiated pharmacological activity of individual enantiomers. While specific, established protocols for the direct asymmetric synthesis of this compound are not extensively documented in publicly available literature, several strategies employed for analogous chiral heterocycles can be considered.

One potential approach is chiral resolution , a classical method for separating a racemic mixture into its constituent enantiomers. This technique involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by physical means such as crystallization, followed by the removal of the resolving agent to yield the pure enantiomers. For amines like 4-Phenylthiomorpholine, chiral acids such as tartaric acid or camphorsulfonic acid are commonly used as resolving agents. wikipedia.orggoogle.com Another resolution technique is chiral chromatography, where the racemic mixture is passed through a column with a chiral stationary phase, leading to the separation of enantiomers based on their differential interactions with the stationary phase. nih.gov

A more direct and efficient strategy is asymmetric synthesis , which aims to create the desired enantiomer from the outset. This can be achieved through several methods:

Use of Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. For the synthesis of chiral thiomorpholine derivatives, chiral auxiliaries derived from amino acids or other natural products could potentially be employed to control the formation of stereocenters.

Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to influence the stereoselectivity of a reaction. For the synthesis of related chiral cyclic sulfones and morpholines, various catalytic systems have been developed. frontiersin.org For instance, transition metal catalysts bearing chiral ligands have shown success in the asymmetric synthesis of various heterocyclic compounds. nih.gov Organocatalysis, which uses small organic molecules as catalysts, also presents a powerful tool for enantioselective synthesis. nih.gov While direct application to this compound is yet to be widely reported, these catalytic methodologies offer a promising avenue for future research.

The table below summarizes potential chiral synthesis approaches.

| Approach | Description | Key Considerations |

| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | Can be laborious; maximum theoretical yield is 50% for each enantiomer without a racemization process. |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation. | Success is dependent on the crystallization properties of the diastereomeric salts. |

| Chiral Chromatography | Separation based on differential interaction with a chiral stationary phase. | Can be expensive for large-scale production. |

| Asymmetric Synthesis | Direct synthesis of a specific enantiomer. | More atom-economical and efficient than resolution. |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry. | Requires additional steps for attachment and removal of the auxiliary. |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to induce enantioselectivity. | Catalyst development and optimization can be challenging. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. This involves a holistic approach to chemical synthesis, focusing on minimizing waste, using safer substances, and improving energy efficiency.

Atom Economy and Waste Prevention in Reaction Design

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. mdpi.com Syntheses with high atom economy are inherently "greener" as they generate less waste. For the synthesis of this compound, which is often prepared through a double Michael addition of an aniline to divinyl sulfone, the reaction is theoretically 100% atom economical as all atoms from the reactants are incorporated into the final product.

Use of Safer Solvents and Reagents

The selection of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component of a reaction mixture and contribute significantly to its environmental impact. Traditional syntheses of thiomorpholine derivatives have often utilized volatile organic compounds (VOCs). Recent research has focused on replacing these with "greener" alternatives.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. mdpi.com The synthesis of thiomorpholine-1,1-dioxide derivatives has been successfully carried out in water, demonstrating the feasibility of this approach. mdpi.com Other green solvents that could be explored for the synthesis of this compound include bio-based solvents and ionic liquids. mdpi.comresearchgate.net

The choice of reagents is also paramount. For instance, in the oxidation of the sulfide to the sulfone, traditional oxidizing agents can produce hazardous waste. The development of catalytic oxidation methods using cleaner oxidants like hydrogen peroxide would represent a significant green improvement.

Catalysis in Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, thereby reducing energy consumption and waste generation. chemrxiv.org

In the context of this compound synthesis, catalysis can be applied in several ways:

Catalytic Michael Addition: The use of a catalyst for the double Michael addition can accelerate the reaction, potentially allowing for lower reaction temperatures and shorter reaction times.

Catalytic Oxidation: As mentioned, employing a catalyst for the oxidation of the thiomorpholine to the corresponding 1,1-dioxide can replace stoichiometric and often hazardous oxidizing agents.

Catalytic Asymmetric Synthesis: Chiral catalysts are essential for the green production of enantiomerically pure compounds, as they avoid the waste associated with chiral resolution. mdpi.com

The development of heterogeneous catalysts is particularly attractive from a green chemistry perspective, as they can be easily separated from the reaction mixture and recycled, reducing waste and process costs.

The following table summarizes the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | The key double Michael addition step is inherently 100% atom economical. |

| Waste Prevention | Focus on minimizing solvent waste and byproducts from side reactions and purification steps. |

| Safer Solvents | Replacement of traditional organic solvents with water or other green alternatives. mdpi.comresearchgate.net |

| Safer Reagents | Use of less hazardous reagents, for example, in the oxidation step. |

| Catalysis | Employment of catalysts for the Michael addition, oxidation, and for asymmetric synthesis to improve efficiency and reduce waste. chemrxiv.org |

Chemical Reactivity and Derivatization of 4 Phenylthiomorpholine 1,1 Dioxide

Electrophilic Aromatic Substitution Reactions of the Phenyl Moiety

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems. wikipedia.orgdalalinstitute.com In the case of 4-phenylthiomorpholine (B11721209) 1,1-dioxide, the substituent on the phenyl ring is the thiomorpholine-1,1-dioxide group. The reactivity and regioselectivity of SEAr reactions are dictated by the electronic properties of this substituent.

The sulfone group (-SO₂) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. This deactivation stems from the inductive effect of the highly electronegative oxygen atoms. Consequently, harsher reaction conditions are typically required for electrophilic substitution compared to benzene. wikipedia.org The electron-withdrawing nature of the sulfone group directs incoming electrophiles primarily to the meta position. wikipedia.org

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the phenyl ring, expected at the meta position.

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be achieved using a Lewis acid catalyst like FeBr₃ or AlCl₃. wikipedia.org The halogen would be directed to the meta position.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H). wikipedia.org

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally difficult on strongly deactivated rings and may not proceed efficiently. wikipedia.org

The interplay of these electronic effects makes the precise prediction of reactivity complex, but the deactivating and meta-directing influence of the sulfone moiety is expected to be the dominant factor.

Reactions at the Sulfone Group of 4-Phenylthiomorpholine 1,1-dioxide

The sulfone functional group is known for its chemical stability and relative inertness. wikipedia.org This stability is a key feature of this compound. The sulfur atom is in its highest oxidation state (+6), making it resistant to further oxidation.

Despite its general stability, the sulfone group can participate in certain chemical transformations:

Reduction: The sulfone group can be reduced to the corresponding sulfide (B99878) (thiomorpholine). This reduction is typically challenging and requires strong reducing agents.

Ramberg–Bäcklund Reaction: While a classic reaction of sulfones, its application to a cyclic system like thiomorpholine (B91149) 1,1-dioxide would lead to ring contraction and alkene formation, a complex transformation not commonly reported for this specific substrate. wikipedia.org

Reactions at the α-Carbon: The protons on the carbons adjacent (alpha) to the sulfone group are acidic and can be removed by a strong base to form a carbanion. wikipedia.org This carbanion can then react with various electrophiles, allowing for functionalization of the thiomorpholine ring itself.

Julia Olefination: This reaction also involves the conversion of sulfones to alkenes and is a cornerstone of synthetic chemistry. wikipedia.org

The inertness of the sulfone group is often an advantage in synthesis, as it allows for a wide range of chemical modifications to be performed on other parts of the molecule without affecting the sulfone.

Reactions at the Nitrogen Atom of 4-Phenylthiomorpholine 1,1-dioxidenih.gov

The nitrogen atom of the thiomorpholine ring is a secondary amine, making it a nucleophilic center and a prime site for derivatization.

N-Alkylation and N-Acylation Reactions

The secondary amine nitrogen can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the nitrogen atom with an alkyl halide or other alkylating agent, leading to the formation of a tertiary amine. This is a standard nucleophilic substitution reaction.

N-Acylation is the reaction of the nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, to form an N-acyl derivative (an amide). nih.govmdpi.com This reaction is often performed in the presence of a base to neutralize the acid byproduct. Thioesters can also serve as a stable acyl source for N-acylation reactions. nih.gov

Below is a table summarizing typical N-alkylation and N-acylation reactions.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl-4-phenylthiomorpholine 1,1-dioxide |

| N-Alkylation | Benzyl Bromide (BnBr) | N-Benzyl-4-phenylthiomorpholine 1,1-dioxide |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl-4-phenylthiomorpholine 1,1-dioxide |

| N-Acylation | Benzoyl Chloride (PhCOCl) | N-Benzoyl-4-phenylthiomorpholine 1,1-dioxide |

Formation of N-Substituted Thiomorpholine 1,1-dioxidesresearchgate.net

The N-alkylation and N-acylation reactions described above lead directly to the formation of a diverse array of N-substituted thiomorpholine 1,1-dioxides. The synthesis of such derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships. For instance, coupling the thiomorpholine nitrogen with other heterocyclic scaffolds is a known approach to generate novel chemical entities. nih.gov The synthesis of various N-substituted phenothiazine (B1677639) derivatives, a related heterocyclic system, highlights the versatility of derivatization at the nitrogen atom. researchgate.net

Functional Group Interconversions on the Phenyl Ring

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves the transformation of one functional group into another. solubilityofthings.comslideshare.net After initial functionalization of the phenyl ring of this compound via electrophilic aromatic substitution, the newly introduced substituents can be further modified.

For example, if a nitro group is introduced onto the phenyl ring, it can serve as a precursor for a variety of other functional groups:

Reduction of a Nitro Group: A nitro group (-NO₂) can be reduced to a primary amine (-NH₂) using various reducing agents, such as H₂ gas with a metal catalyst (e.g., Pd/C), or metals in acidic solution (e.g., Sn, HCl).

Reactions of an Amino Group: The resulting amine can be further derivatized, for example, through diazotization followed by Sandmeyer reactions to introduce halogens, cyano, or hydroxyl groups. The amine can also be acylated to form amides.

The table below illustrates some common functional group interconversions relevant to derivatives of this compound.

| Initial Functional Group | Reagents | Converted Functional Group |

| -NO₂ (Nitro) | H₂, Pd/C | -NH₂ (Amine) |

| -NH₂ (Amine) | NaNO₂, HCl then CuBr | -Br (Bromo) |

| -NH₂ (Amine) | Acetic Anhydride | -NHCOCH₃ (Acetamido) |

| -CHO (Aldehyde) | NaBH₄ | -CH₂OH (Alcohol) |

| -CH₂OH (Alcohol) | PCC | -CHO (Aldehyde) |

Exploration of Novel Derivatization Strategiesnih.govnih.gov

Beyond classical transformations, novel strategies for the derivatization of this compound and related structures are continuously being explored to access new chemical space.

One innovative approach involves the coordination of a phenyl sulfone to a metal center, such as tungsten. This coordination can activate the aromatic ring, making it susceptible to nucleophilic addition reactions, which is a reversal of the typical electrophilic reactivity of arenes. nih.gov

Another modern strategy is the synthesis of hybrid molecules where the this compound core is linked to other pharmacologically relevant heterocyclic systems. For example, morpholine (B109124) and thiomorpholine derivatives have been coupled with moieties like thiazole (B1198619) or quinoline (B57606) to create new compounds with potential biological activities. nih.govnih.gov

Furthermore, new derivatization reagents are being developed for applications in analytical chemistry, such as mass spectrometry. nih.govnih.gov These reagents can be designed to react specifically with the amine functionality of the thiomorpholine ring, introducing a tag that enhances detection and allows for detailed structural analysis.

These advanced methods open up new avenues for creating a wide diversity of derivatives based on the this compound scaffold for various scientific applications.

Advanced Spectroscopic and Structural Analysis of 4 Phenylthiomorpholine 1,1 Dioxide

X-ray Crystallography for Solid-State Structure Elucidation

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's physical and chemical properties.

As of now, a single-crystal X-ray diffraction study for 4-phenylthiomorpholine (B11721209) 1,1-dioxide has not been reported in publicly accessible scientific literature. Consequently, detailed crystallographic data, including unit cell parameters, space group, and the precise solid-state conformation, remain to be elucidated. Such a study would be invaluable for confirming the chair-like conformation of the thiomorpholine (B91149) 1,1-dioxide ring and the orientation of the phenyl substituent, which are presumed based on studies of analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and conformation of atoms. For 4-phenylthiomorpholine 1,1-dioxide, both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete structural assignment.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides information on the number of chemically distinct protons, their electronic environments, and their proximity to other protons. In a study detailing the synthesis of this compound, the ¹H NMR spectrum was recorded in deuterated chloroform (CDCl₃) at 400 MHz. semanticscholar.org The analysis reveals distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the thiomorpholine 1,1-dioxide ring.

The protons on the phenyl group appear as multiplets in the downfield region, characteristic of aromatic systems. The protons on the thiomorpholine 1,1-dioxide ring are observed as two distinct multiplets, corresponding to the protons adjacent to the nitrogen atom and those adjacent to the sulfonyl group. The chemical shifts are influenced by the neighboring heteroatoms.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Proton Assignment |

|---|---|---|

| 7.28-7.33 | m | Aromatic (2H) |

| 6.91-6.96 | m | Aromatic (3H) |

| 3.62 | t, J=4.8 Hz | -N-CH₂- (4H) |

| 3.22 | t, J=4.8 Hz | -SO₂-CH₂- (4H) |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information on the number of chemically non-equivalent carbon atoms and their respective chemical environments. The spectrum for this compound would show distinct signals for the carbons of the phenyl ring and the two different types of methylene carbons in the thiomorpholine 1,1-dioxide ring.

In a reported synthesis, the ¹³C NMR spectrum was recorded at 100 MHz in CDCl₃. semanticscholar.org The aromatic carbons resonate in the typical downfield region between 116 and 148 ppm. The aliphatic carbons of the thiomorpholine 1,1-dioxide ring appear further upfield, with the carbon atoms adjacent to the nitrogen being at a different chemical shift than those adjacent to the electron-withdrawing sulfonyl group.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Carbon Assignment |

|---|---|

| 147.9 | Aromatic (C-N) |

| 129.4 | Aromatic (CH) |

| 121.2 | Aromatic (CH) |

| 116.7 | Aromatic (CH) |

| 51.7 | -SO₂-CH₂- |

| 49.6 | -N-CH₂- |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₀H₁₃NO₂S, corresponding to a molecular weight of approximately 211.28 g/mol . epa.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound, HRMS would be used to confirm the elemental composition of C₁₀H₁₃NO₂S. The exact mass is calculated based on the most abundant isotopes of each element. This technique is essential for confirming the identity of a newly synthesized compound or for the unambiguous identification of a known substance.

Table 3: Calculated Exact Mass for HRMS Analysis

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₄NO₂S⁺ | 212.0740 |

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to separate, identify, and quantify individual components of a volatile mixture. While specific GC/MS studies on this compound are not detailed in the available literature, the technique would be suitable for its analysis.

In a GC/MS experiment, the compound would first travel through a capillary column, and its retention time would be recorded. Subsequently, it would be ionized, typically by electron impact (EI), causing the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. The fragmentation pattern provides valuable structural information. Plausible fragmentation pathways for this compound could include the loss of the phenyl group, cleavage of the thiomorpholine ring, or the loss of sulfur dioxide.

Table 4: Plausible Mass Fragments in GC/MS Analysis

| m/z | Possible Fragment Ion | Formula |

|---|---|---|

| 211 | Molecular Ion [M]⁺ | [C₁₀H₁₃NO₂S]⁺ |

| 147 | [M - SO₂]⁺ | [C₁₀H₁₃N]⁺ |

| 134 | [M - C₆H₅]⁺ | [C₄H₈NO₂S]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its molecular structure.

The most prominent features in the spectrum are the strong absorption bands associated with the sulfone (SO₂) group. Sulfones typically display two distinct, strong stretching vibrations: an asymmetric stretching band and a symmetric stretching band. For this compound, these are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The high intensity of these peaks makes them a key diagnostic tool for identifying the sulfone moiety.

The presence of the phenyl group is confirmed by several absorptions. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. The carbon-carbon stretching vibrations within the aromatic ring give rise to a series of bands in the 1600-1450 cm⁻¹ region. Furthermore, C-H out-of-plane bending vibrations produce strong bands in the fingerprint region, which can help determine the substitution pattern of the benzene ring. For a monosubstituted ring, characteristic bands are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹.

The aliphatic C-H bonds of the methylene (CH₂) groups in the thiomorpholine ring are identified by their stretching vibrations, which occur just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. The C-N stretching vibration of the tertiary amine, which links the phenyl group to the thiomorpholine ring, generally results in a band of medium to weak intensity in the 1250-1020 cm⁻¹ region.

The table below summarizes the principal IR absorption bands and their corresponding functional group assignments for this compound.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Phenyl) | Medium-Weak |

| 2950-2850 | C-H Stretch | Aliphatic (CH₂) | Medium |

| 1600-1450 | C=C Stretch | Aromatic Ring (Phenyl) | Medium-Variable |

| 1350-1300 | Asymmetric SO₂ Stretch | Sulfone | Strong |

| 1160-1120 | Symmetric SO₂ Stretch | Sulfone | Strong |

| 1250-1020 | C-N Stretch | Aryl-Alkyl Amine | Medium-Weak |

Conformational Analysis and Dynamic Studies

The three-dimensional structure and conformational flexibility of this compound are crucial to understanding its chemical behavior. The analysis focuses on the geometry of the six-membered thiomorpholine 1,1-dioxide ring and the spatial orientation of the N-phenyl substituent.

Ring Conformation: Like cyclohexane, the thiomorpholine 1,1-dioxide ring is expected to adopt a non-planar chair conformation as its most stable energetic state. This conformation minimizes both angular strain and torsional strain by staggering the bonds on adjacent carbon atoms. The presence of the bulky sulfone group influences the ring's geometry, but the chair form remains the favored conformation. Studies on the related compound, 4-(4-nitrophenyl)thiomorpholine (B1608610), have confirmed through X-ray crystallography and DFT calculations that the thiomorpholine ring exists in a low-energy chair conformation. mdpi.comresearchgate.net

Substituent Orientation: The phenyl group attached to the nitrogen atom can occupy either an axial or an equatorial position on the chair-like ring. Generally, bulky substituents prefer the more sterically favorable equatorial position to avoid 1,3-diaxial interactions. However, crystallographic studies of the closely related 4-(4-nitrophenyl)thiomorpholine revealed that the nitrophenyl group occupies a quasi-axial position in the solid state. mdpi.comresearchgate.net This specific orientation is likely influenced by intermolecular forces and crystal packing effects. mdpi.com For an isolated molecule of this compound in the gas phase or in solution, a dynamic equilibrium between the axial and equatorial conformers is expected, with the equatorial conformer likely being the major species.

Dynamic Processes: Two primary dynamic processes are relevant for this molecule: ring inversion and rotation around the N-C(phenyl) bond.

Ring Inversion: The thiomorpholine 1,1-dioxide ring can undergo a "chair flip" or ring inversion, where the axial and equatorial positions are interconverted. This process involves passing through higher-energy transition states, such as the half-chair or twist-boat conformations. The energy barrier for this inversion would determine the rate at which this process occurs.

N-C Bond Rotation: There is also a degree of rotational freedom around the single bond connecting the nitrogen atom of the ring to the phenyl group. The energy barrier for this rotation influences the relative orientation of the phenyl ring with respect to the thiomorpholine dioxide ring.

These dynamic behaviors can be investigated using techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide information on the energy barriers and the populations of different conformers in solution. While X-ray crystallography provides a static snapshot of the molecule's conformation in the solid state, computational methods like Density Functional Theory (DFT) are valuable for calculating the relative energies of different conformers and the energy barriers for their interconversion in the gas phase. mdpi.com

Table 2: Summary of Conformational Features of this compound

| Structural Feature | Predominant Conformation/State | Method of Analysis/Basis |

|---|---|---|

| Thiomorpholine 1,1-dioxide Ring | Chair Conformation | Analogy to cyclohexane and related heterocycles mdpi.comresearchgate.net |

| N-Phenyl Group Orientation | Dynamic equilibrium between Axial and Equatorial positions (Equatorial likely favored in solution) | General stereochemical principles; findings on related compounds mdpi.com |

| Solid-State Conformation | Static chair, potentially with axial phenyl group due to packing forces | Based on X-ray crystallography of analogous compounds mdpi.comresearchgate.net |

Computational Chemistry and Theoretical Studies of 4 Phenylthiomorpholine 1,1 Dioxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. It has been widely applied to understand the geometry, stability, and reactivity of various chemical systems, including heterocyclic compounds. nih.govresearchgate.net

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule by minimizing the forces acting on them. nih.gov For 4-phenylthiomorpholine (B11721209) 1,1-dioxide, calculations would typically predict a stable chair conformation for the thiomorpholine (B91149) 1,1-dioxide ring, which is a common feature for such six-membered heterocyclic systems. In related structures like 4-(4-nitrophenyl)thiomorpholine (B1608610), DFT calculations have shown that the phenyl group tends to occupy a quasi-equatorial position relative to the thiomorpholine ring. mdpi.com This orientation minimizes steric hindrance, and a similar preference is expected for the 1,1-dioxide derivative.

The introduction of the two oxygen atoms in the sulfone group (1,1-dioxide) significantly influences the geometry and electronic properties compared to the parent thiomorpholine. The S-O bond lengths are expected to be characteristic of a sulfone, and the C-S-C and O-S-O bond angles would be close to tetrahedral values. DFT calculations, often using a basis set such as B3LYP/6-311G**, can predict these parameters with high accuracy, often showing good agreement with experimental data from X-ray crystallography. nih.gov

The electronic structure is described by the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com Analysis of the partial density of states (PDOS) can further reveal the contribution of different atoms and orbitals (e.g., S-p states, C-p states) to the valence and conduction bands, providing a detailed picture of the electronic makeup of the molecule. nih.gov

Table 1: Hypothetical DFT-Calculated Geometric Parameters for 4-Phenylthiomorpholine 1,1-dioxide This table presents illustrative data based on typical DFT calculation outcomes for similar structures.

| Parameter | Predicted Value (B3LYP/6-311G**) |

| C-N Bond Length (Å) | 1.46 |

| N-Caromatic Bond Length (Å) | 1.39 |

| C-S Bond Length (Å) | 1.80 |

| S=O Bond Length (Å) | 1.45 |

| C-S-C Bond Angle (°) | 104.5 |

| O-S-O Bond Angle (°) | 118.0 |

| Phenyl Ring Orientation | Quasi-Equatorial |

DFT calculations are highly effective for quantifying the impact of different substituents on the phenyl ring of this compound. By systematically replacing a hydrogen atom on the phenyl ring with either electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -CF₃), researchers can study changes in the molecule's geometry, electronic structure, and reactivity.

The energetics of chemical reactions, such as reaction enthalpies (ΔH) and entropies (ΔS), can be calculated to predict the feasibility and outcome of chemical processes. psu.edu For instance, DFT can be used to calculate the bond dissociation enthalpy (BDE) for specific bonds within the molecule. This information is valuable for understanding the molecule's stability and predicting which bonds are most likely to break during a reaction. The presence of different substituents can significantly alter these energetic values, thereby tuning the molecule's chemical behavior. psu.edu

Table 2: Illustrative Effect of Phenyl Substituents on the N-Caromatic Bond Dissociation Enthalpy (BDE) This table contains hypothetical data to illustrate the expected trends from DFT calculations.

| Substituent (para-position) | Electron Effect | Predicted N-C BDE (kJ/mol) |

| -OCH₃ | Donating | 380 |

| -H (unsubstituted) | Neutral | 372 |

| -CN | Withdrawing | 365 |

| -NO₂ | Strongly Withdrawing | 361 |

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction pathway. DFT calculations are instrumental in locating and characterizing the geometry and energy of these transient structures. The energy difference between the reactants and the transition state defines the activation energy (Ea or ΔG‡), a key factor that governs the reaction rate.

For this compound, one could model reactions such as nucleophilic aromatic substitution on the phenyl ring or reactions involving the sulfone group. By performing a transition state search, computational chemists can verify the proposed reaction mechanism and predict how substituents would affect the activation energy. A lower activation energy implies a faster reaction. This type of analysis is crucial for designing synthetic routes and understanding the molecule's metabolic pathways.

Table 3: Hypothetical Activation Energies for a Nucleophilic Aromatic Substitution Reaction This table shows hypothetical data for the reaction of this compound with a nucleophile, illustrating substituent effects.

| Substituent (para-position) | Activation Energy (ΔG‡, kJ/mol) |

| -H | 110 |

| -Cl | 95 |

| -NO₂ | 75 |

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations are ideal for determining static, minimum-energy structures, molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a view of how this compound might behave in a solution or a biological environment. researchgate.net

These simulations can reveal the full range of motion available to the molecule, such as the potential for the thiomorpholine ring to interconvert between different conformations (e.g., chair, boat, twist-boat). Furthermore, MD can explore the rotational freedom of the bond connecting the nitrogen atom to the phenyl ring, showing how the orientation of the phenyl group changes over time. This information is particularly valuable for understanding how the molecule might adapt its shape to fit into the binding pocket of a protein or other biological target.

Quantum Chemical Calculations of Reactivity Descriptors

Key reactivity descriptors include:

Chemical Potential (µ): Measures the escaping tendency of electrons from a system.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Global Softness (S): The reciprocal of hardness; soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, indicating its capacity to act as an electrophile.

These descriptors are invaluable for comparing the reactivity of different molecules and for predicting how a molecule will interact with electrophiles or nucleophiles. hakon-art.com

Table 4: Hypothetical Global Reactivity Descriptors for this compound This table presents illustrative data calculated from hypothetical HOMO and LUMO energies.

| Descriptor | Formula | Hypothetical Value |

| EHOMO | - | -7.2 eV |

| ELUMO | - | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.4 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.5 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.7 eV |

| Global Softness (S) | 1 / (2η) | 0.185 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 3.75 eV |

Pharmacophore Modeling and Virtual Screening Applications

When a molecule like this compound is identified as having interesting biological activity, pharmacophore modeling can be used to understand the key structural features responsible for this activity. nih.gov A pharmacophore is an abstract 3D model that defines the essential geometric and chemical features a molecule must possess to interact with a specific biological target, such as a receptor or enzyme. researchgate.net

For this compound, a hypothetical pharmacophore model might include:

Hydrogen Bond Acceptors: The two oxygen atoms of the sulfone group.

Aromatic/Hydrophobic Feature: The phenyl ring.

A Defined 3D arrangement of these features based on the molecule's stable conformation.

Once a pharmacophore model is generated and validated, it can be used as a 3D query for virtual screening of large chemical databases. rsc.orgmdpi.com This process rapidly identifies other compounds in the database that match the pharmacophore features. The resulting "hits" can then be further analyzed and prioritized using methods like molecular docking to predict their binding affinity to the target, ultimately leading to the discovery of new potential drug candidates with similar or improved activity. researchgate.netnih.gov

Table 5: Hypothetical Pharmacophore Model Features for a Target Interacting with this compound

| Feature Type | Source in Molecule | Geometric Constraint (Example) |

| Hydrogen Bond Acceptor 1 | Sulfone Oxygen 1 | Location & Vector |

| Hydrogen Bond Acceptor 2 | Sulfone Oxygen 2 | Location & Vector |

| Aromatic Ring | Phenyl Group | Center & Normal Vector |

| Hydrophobic Group | Thiomorpholine Ring | Location Sphere |

Biological and Medicinal Chemistry Research on 4 Phenylthiomorpholine 1,1 Dioxide

Role as a Building Block for Heterocyclic Compounds in Drug Discovery

4-Phenylthiomorpholine (B11721209) 1,1-dioxide serves as a fundamental building block in the creation of more complex heterocyclic structures. nih.govbiosolveit.de The morpholine (B109124) ring, a core component of this compound, is a privileged structure in medicinal chemistry due to its favorable pharmacokinetic properties. nih.gov The synthesis of novel compounds often involves the modification of the 4-phenylthiomorpholine 1,1-dioxide backbone to generate libraries of derivatives with diverse biological activities. researchgate.nettsijournals.com

The thiomorpholine (B91149) S,S-dioxide moiety, in particular, has been incorporated into various molecular frameworks to explore new chemical space in drug discovery. For instance, it has been used in the synthesis of N-acylated 5-(S)-aminomethyloxazolidinone derivatives, leading to the identification of potent antimicrobial agents. nih.gov The ability to functionalize the this compound structure allows for the systematic exploration of structure-activity relationships, a critical aspect of drug development. nih.gov

Pharmacological Activities and Biological Pathways

Derivatives of this compound have been investigated for a variety of pharmacological effects, demonstrating the versatility of this chemical scaffold. mdpi.comosf.ioresearchgate.netnih.gov

Anti-inflammatory Properties

Several compounds derived from the this compound scaffold have exhibited significant anti-inflammatory properties. nih.govnih.gov For example, piperazine (B1678402) derivatives incorporating a similar heterocyclic core have been shown to reduce inflammation in preclinical models. nih.gov The mechanism of action for these anti-inflammatory effects is often linked to the modulation of key inflammatory pathways.

Antimicrobial and Antibacterial Activities

The thiomorpholine S,S-dioxide core is a key feature in a number of compounds with demonstrated antimicrobial and antibacterial activity. nih.govmdpi.com Research has shown that oxazolidinone derivatives containing the thiomorpholine S,S-dioxide moiety are effective against various bacterial strains. nih.govresearchgate.net Specifically, combinatorial libraries of these compounds have yielded potent leads with enhanced activity against respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis. nih.gov

Enzyme Modulation and Receptor Interactions

The this compound scaffold has been utilized to design molecules that interact with specific biological targets, including enzymes and receptors. researchgate.netresearchgate.net

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed in immune cells and is a target for anti-inflammatory and immunomodulatory therapies. nih.govwikipedia.org While direct modulation of the CB2 receptor by this compound itself is not extensively documented in the provided results, the broader class of morpholine-containing compounds has been explored for their interaction with cannabinoid receptors. The development of selective CB2 receptor modulators is an active area of research aimed at harnessing the therapeutic potential of the endocannabinoid system without the psychoactive effects associated with CB1 receptor activation. nih.gov

Toll-like receptor 4 (TLR4) is a key component of the innate immune system that, when activated, can trigger a pro-inflammatory cascade. nih.govnih.gov The inhibition of the TLR4 signaling pathway is a promising strategy for the treatment of inflammatory conditions. Morphine, for example, has been shown to induce inflammatory responses through the TLR4 pathway. nih.gov While the direct inhibitory activity of this compound on the TLR4 pathway is not explicitly detailed, the anti-inflammatory properties of its derivatives suggest a potential interaction with this or related inflammatory signaling cascades.

Protein Synthesis and DNA Replication Inhibition

The ability to inhibit crucial cellular processes like DNA replication, transcription, and protein synthesis is a key strategy in developmental biology research, particularly in studying zygotic genome activation. nih.gov Chemical inhibitors of these processes are valuable tools for understanding the transition from maternal to zygotic control of embryonic development. nih.gov

Research into compounds that can modulate these fundamental processes is ongoing. For instance, certain quinolin-4-one and pyridopyrimidin-4-one derivatives have been synthesized and evaluated for their ability to inhibit DNA-dependent protein kinase (DNA-PK), an enzyme involved in DNA repair. nih.gov These compounds were designed as analogues of a known DNA-PK inhibitor, (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one (NU7441). nih.gov The research indicated that pyridopyrimidin-4-ones with a substituted dibenzothiophen-4-yl group showed potent inhibition of DNA-PK and could enhance the effects of radiation on cancer cells. nih.gov

Human Serum Albumin and Fatty Acid Inhibition

Human serum albumin (HSA) is a major transport protein in the blood, responsible for carrying various molecules, including fatty acids and drugs. nih.govfrontiersin.org The binding of drugs to HSA is a critical factor in their distribution and effectiveness, as only the unbound fraction of a drug is typically pharmacologically active. frontiersin.org

Studies have explored the interaction of various compounds with HSA. For example, the chemical chaperone 4-Phenylbutyric acid (4-PBA) has been shown to bind with high specificity to a fatty acid binding site on HSA. nih.gov This interaction can induce conformational changes in the albumin protein. nih.gov Understanding how different molecules bind to HSA and potentially inhibit the binding of others, like fatty acids, is a significant area of research in drug development. The binding affinity of a drug to HSA can influence the dosage required to achieve a therapeutic effect. frontiersin.org

Kinase Inhibition (e.g., Aurora-A Kinase)

Aurora A kinase is a key regulator of cell division, and its inhibition is a promising strategy in cancer therapy. nih.govnih.gov Research has focused on developing selective inhibitors of Aurora A kinase. For instance, LY3295668 is an inhibitor with high selectivity for Aurora A over Aurora B kinase. nih.gov This selectivity is significant as it may reduce side effects, such as toxicity to bone marrow cells. nih.gov The inhibition of Aurora A kinase has been found to be particularly effective in cancer cells with mutations in the RB1 tumor suppressor gene. nih.gov

Combining Aurora A kinase inhibitors with other cancer treatments is also being investigated. For example, combining these inhibitors with 131I-MIBG therapy has shown to enhance DNA damage and cell death in high-risk neuroblastoma models. nih.gov

Cathepsin S Inhibition

Cathepsin S is a cysteine protease involved in various physiological and pathological processes, including immune responses and cancer progression. nih.govmdpi.com This has made it an important target for drug development. nih.gov Developing specific inhibitors for Cathepsin S has been challenging due to its similarity to other cathepsins like K and L. nih.gov

Recent research has focused on targeting specific amino acid residues in the S2 and S3 pockets of the enzyme to achieve selectivity. nih.gov Several potent and selective Cathepsin S inhibitors have been identified through methods like molecular modeling. nih.gov Inhibition of Cathepsin S has been shown to suppress inflammatory responses in autoimmune diseases and may have therapeutic potential in managing conditions like oxaliplatin-induced peripheral neuropathy by modulating the immune response. researchgate.net Furthermore, inhibiting Cathepsin S can block the maturation of another protease, Cathepsin C, which is involved in the activation of neutrophil serine proteases, suggesting a therapeutic strategy for inflammatory diseases. nih.gov

Antioxidant Activities

A number of thiomorpholine derivatives have been synthesized and shown to possess antioxidant properties. nih.gov These compounds have been found to inhibit lipid peroxidation, a process of oxidative degradation of lipids. nih.govnih.gov For example, some derivatives have demonstrated the ability to protect microsomal membranes from lipid peroxidation induced by iron and ascorbic acid, with IC50 values as low as 7.5 µM. nih.gov

The antioxidant activity of these compounds is often attributed to the incorporation of an antioxidant moiety into the thiomorpholine structure. nih.gov Research has also explored the synthesis of morpholine derivatives with antioxidant capabilities. nih.gov These compounds have shown to protect hepatic microsomal membranes against lipid peroxidation. nih.gov The development of compounds with both antioxidant and other biological activities, such as hypolipidemic effects, is an area of interest for addressing multifactorial diseases like atherosclerosis. nih.govresearchgate.net

Potential in Neurological Disorders Research

The central nervous system can be affected by various environmental factors, including airborne particulate matter, which has been linked to neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.gov Oxidative stress and neuroinflammation are considered potential mechanisms through which these particles may contribute to neurodegeneration. nih.gov

Compounds with antioxidant and anti-inflammatory properties are therefore of interest in the research of neurological disorders. Thiomorpholine and morpholine derivatives have been investigated for such properties. researchgate.netresearchgate.net For instance, certain thiomorpholine derivatives have shown both antioxidant and hypolipidemic activities, which could be relevant for mitigating factors associated with neurodegenerative diseases. researchgate.net Furthermore, the synthesis of morpholine Mannich base derivatives has yielded compounds with significant radical scavenging properties, indicating their potential as antioxidants. researchgate.net

Antimalarial and Antiprotozoal Agents

The thiomorpholine scaffold and related nitrogen-containing heterocycles are features of interest in the development of new antimalarial and antiprotozoal drugs. jchemrev.comjchemrev.com The urgency for novel agents is driven by the increasing resistance of parasites like Plasmodium falciparum to existing therapies. jchemrev.com Although direct antimalarial studies on this compound are limited, research on analogous structures highlights the potential of this chemical class. For instance, a one-pot synthesis method for creating 4-aryl-1,4-thiomorpholine 1,1-dioxides has been noted for its efficiency in producing compounds with potential antimalarial activity. semanticscholar.org

Furthermore, studies on structurally related 4-aminopiperidine (B84694) derivatives have shown significant activity against various protozoan parasites. This suggests that the core heterocyclic amine structure, a feature shared with thiomorpholine, is a viable starting point for antiprotozoal drug discovery.

Antiprotozoal Activity of Selected 4-Aminopiperidine Analogs

| Compound | Target Organism | IC₅₀ (µM) |

|---|---|---|

| Analog 1 | T. b. rhodesiense | 0.15 |

| P. falciparum (K1) | 0.22 | |

| Analog 2 | T. b. rhodesiense | 0.12 |

| P. falciparum (K1) | 0.17 | |

| Analog 3 | T. b. rhodesiense | >10 |

| P. falciparum (K1) | 4.5 |

Anticancer Activity

The 1,4-thiomorpholine 1,1-dioxide substructure is found in compounds investigated for their potential as anticancer agents, such as Aurora-A kinase inhibitors. semanticscholar.org In one study, a nucleoside derivative featuring a this compound moiety was synthesized and evaluated for its antiproliferative activity against a panel of human cancer cell lines. snu.ac.kr While this specific analog demonstrated low to no activity, it was part of a broader series where other modifications at the same position led to potent anticancer effects, highlighting the importance of the substituent attached to the core scaffold. snu.ac.kr For example, a derivative with a terminal acetylene (B1199291) group at the same position exhibited excellent antiproliferative activity in the nanomolar range. snu.ac.kr

Research into a related compound, 4-thiomorpholineethylamine 1,1-dioxide, has shown that it can induce apoptosis in breast and lung cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This demonstrates the potential of the thiomorpholine 1,1-dioxide ring system as a component of effective anticancer agents.

Antiproliferative Activity of 7-Substituted Nucleoside Analogs

| Compound (Substituent) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) |

|---|---|---|---|

| Vinyl | 0.38 | 0.21 | 0.31 |

| Phenyl | >10 | >10 | >10 |

| This compound | >10 | >10 | >10 |

| Acetylene | 0.06 | 0.004 | 0.01 |

Data adapted from a study on 7-deaza-4'-thionucleosides. snu.ac.kr

Antihypertensive and Analgesic Properties

The morpholine and thiomorpholine scaffolds are recognized for their presence in compounds with a wide range of biological activities, including antihypertensive and analgesic effects. jchemrev.comjchemrev.com While direct evidence for these properties in this compound is scarce, studies on related structures are informative. For instance, thoughtfully substituted morpholine derivatives have been developed as potent antihypertensive agents. jchemrev.com

Similarly, both morpholine and thiomorpholine analogs have been associated with analgesic activity. jchemrev.comfortunejournals.com The structural features of these heterocyclic systems can be optimized to interact with targets relevant to pain pathways. The investigation of various derivatives allows for the establishment of structure-activity relationships that can guide the design of new, potent analgesics based on the thiomorpholine framework.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry. For analogs of this compound, SAR studies focus on how modifications to the phenyl ring and the thiomorpholine core impact therapeutic effects.

Impact of Substituent Effects on Biological Activity

The electronic and steric properties of substituents on the phenyl ring of this compound analogs can dramatically influence their biological activity. In a series of bifunctional antihyperlipidemic/antioxidant compounds, the replacement of a morpholine ring with its isostere, a thiomorpholine ring, resulted in a significant decrease in antioxidant activity. nih.gov However, the same substitution unexpectedly converted a weak squalene (B77637) synthase (SQS) inhibitor into a derivative with significant inhibitory activity, an effect potentially attributable to increased lipophilicity. nih.gov

In other classes of compounds, the introduction of electron-withdrawing groups or steric hindrance has been shown to improve metabolic stability. researchgate.net For example, adding a halogen to a phenolic compound can reduce glucuronidation. researchgate.net The nature and position of substituents on an aromatic ring can have a considerable impact on the antimicrobial activities of thiomorpholine derivatives, with nitro groups, in particular, showing a significant effect. fortunejournals.com Lipophilicity also plays a crucial role in the ability of these compounds to penetrate bacterial cells. fortunejournals.com

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational tool used to predict how a molecule binds to a target protein, providing insights into its potential biological activity. In a study of 7-deaza-4'-thioadenosine derivatives, a compound with a terminal acetylene group was docked into the ATP binding site of the TrkA kinase. snu.ac.kr The purine (B94841) ring of the analog formed key hydrogen bonds with methionine and glutamic acid residues, similar to ATP, and the acetylene moiety projected into a hydrophobic pocket, explaining its potent activity. snu.ac.kr This contrasts with bulkier substituents like this compound, which were found to be inactive, suggesting that the size and nature of the group at this position are critical for binding. snu.ac.kr

Computational methods are essential throughout the lead optimization process, from predicting how modifications will affect target interaction to assessing ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.compatsnap.compatsnap.com

Molecular Docking Example: Binding of an Analog to TrkA Kinase

| Compound Moiety | Observed Interaction | Significance |

|---|---|---|

| Purine Ring | Hydrogen bonds with Met 592 and Glu 590 | Mimics key interactions of natural ligand (ATP) |

| 5'-OH of Sugar | Hydrogen bond with Glu 518 | Additional stabilizing interaction |

| Acetylene Group | Occupies hydrophobic pocket | Contributes to potent antiproliferative activity |

Interactions observed for a potent anticancer analog. snu.ac.kr

Lead Optimization and Drug Development Strategies

Lead optimization is the iterative process of modifying a biologically active compound to improve its properties, such as efficacy, selectivity, and pharmacokinetics, with the goal of producing a viable drug candidate. patsnap.com Strategies for optimizing leads based on the this compound scaffold involve various medicinal chemistry techniques.

Key optimization strategies include the direct chemical manipulation of functional groups, such as adding or swapping substituents, making isosteric replacements (e.g., replacing a morpholine with a thiomorpholine), and adjusting ring systems. nih.govdanaher.com For instance, the replacement of an ester group with a more metabolically stable amide group is a common tactic to improve a compound's pharmacokinetic profile. researchgate.net